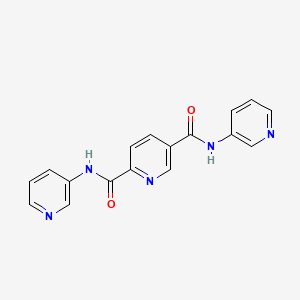

N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide and its derivatives involves multiple steps, including condensation reactions, cycloaddition, and aromatization processes. For example, the synthesis of similar pyridinedicarboxamides has been achieved through reactions involving arylamines, acetylenedicarboxylate, and cyclic 1,3-diketones, highlighting the versatility and adaptability of synthetic routes for these compounds (Jing Sun et al., 2011).

Molecular Structure Analysis

Molecular structure and conformation studies are crucial for understanding the physicochemical properties of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide. Research involving similar compounds has employed spectroscopic techniques and density functional theory (DFT) calculations to elucidate their structure. For instance, studies on 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides have provided insights into their molecular structures, frontier orbitals, and electronic absorption and emission spectra, thereby contributing to a systematic understanding of their structure-activity relationships (Yi Li et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide is influenced by its functional groups and molecular framework. For example, pyridinedicarboxamides have been involved in reactions with diorganotin(IV) oxides to study their molecular and supramolecular structures, demonstrating the compound's utility in forming complex structures with potential applications in materials science and coordination chemistry (Reyes García-Zarracino & H. Höpfl, 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for the practical application of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide. Studies have shown that the physical properties can vary significantly with slight modifications in the molecular structure, emphasizing the importance of detailed physical characterization (N. Özdemir et al., 2012).

Chemical Properties Analysis

The chemical properties of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are critical for its application in chemical synthesis and potential pharmaceutical applications. Research into related compounds has provided valuable information on their reactivity patterns, interaction with metals, and potential for forming coordination complexes, offering insights into the chemical behavior of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide (A. Gross et al., 2013).

Aplicaciones Científicas De Investigación

Coordination Chemistry and Complex Synthesis

N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide serves as a versatile ligand in coordination chemistry, demonstrated through its role in the synthesis of ruthenium complexes. One study explores the reaction of N,N'-bis(6-methyl-2-pyridinyl)-2,6-pyridinedicarboxamide with RuCl2(PPh3)3 to yield a complex where ruthenium is coordinated to the nitrogen atoms of two deprotonated amides and the central pyridine. This complex further reacts with various anions to produce a variety of derivatives, showcasing the compound's ability to facilitate the formation of metal complexes with potential applications in catalysis and materials science (Redmore et al., 1997).

Structural and Optical Properties

Another area of application involves the synthesis and characterization of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides. This work contributes to understanding the structural and optical properties of dihydropyridines, providing insights into their potential use in developing new drugs and their analytical methods. Density functional theory (DFT) and time-dependent DFT calculations offer explanations on molecular structures, molecular frontier orbitals, and electronic absorption and emission spectra, indicating the compound's utility in pharmaceutical and analytical chemistry (Li et al., 2014).

DNA Recognition and Strand Displacement

The compound's application extends to the field of biotechnology, where derivatives have been used to design oligomers capable of recognizing specific sequences in double-stranded DNA through strand displacement. This remarkable feature stems from the high stability of polyamide-DNA hybrids, suggesting potential uses in gene regulation, diagnostics, and therapeutic interventions (Nielsen et al., 1991).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide participate in forming intricate structures, such as polymeric and trinuclear macrocyclic hybrids with porous solid-state structures. These structures arise from reactions with diorganotin(IV) oxides, highlighting the compound's role in designing materials with potential applications in catalysis, gas storage, and separation technologies (García-Zarracino & Höpfl, 2005).

Pharmaceutical Research

Pharmaceutical research also benefits from the synthesis of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide derivatives, such as those exploring their potential as antimicrobial agents. The synthesis of Schiff bases derived from pyridine-2,6-dicarboxamide and their evaluation against various bacterial and fungal strains exemplify the compound's utility in developing new therapeutic agents (Al-Omar & Amr, 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-16(21-13-3-1-7-18-10-13)12-5-6-15(20-9-12)17(24)22-14-4-2-8-19-11-14/h1-11H,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBYGJCPHRGFRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

![4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)